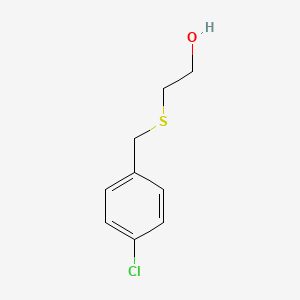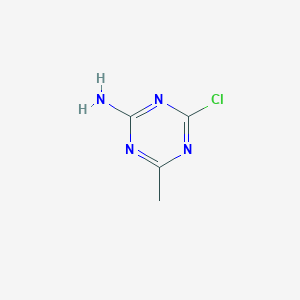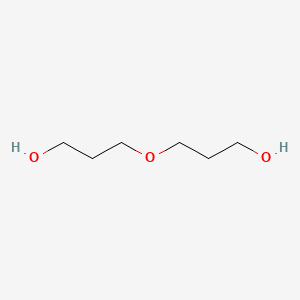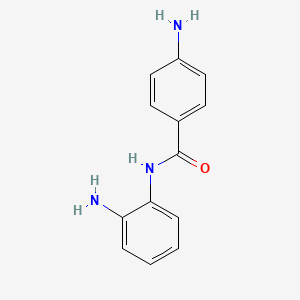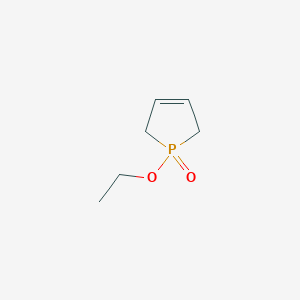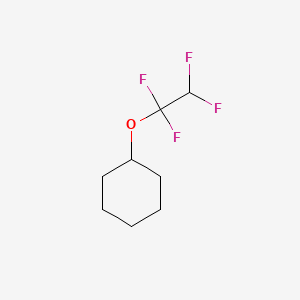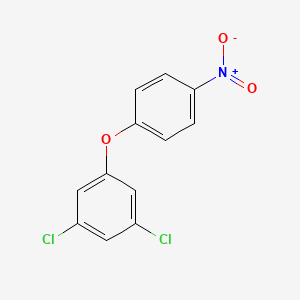
3,5-Dichlorophenyl p-nitrophenyl ether
Overview
Description
3,5-Dichlorophenyl p-nitrophenyl ether, also known as nitrofen, is a chemical compound with the molecular formula C12H7Cl2NO3. It is a diphenyl ether derivative that has been widely used as a herbicide. The compound is known for its ability to control a variety of broadleaf and grass weed species .
Mechanism of Action
Target of Action
The primary target of 3,5-Dichlorophenyl p-nitrophenyl ether, also known as Nitrofen, is the protoporphyrinogen oxidase enzyme . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll in plants.
Mode of Action
Nitrofen inhibits the protoporphyrinogen oxidase enzyme, thereby disrupting the synthesis of heme and chlorophyll . This inhibition leads to a decrease in the production of these vital components, affecting the plant’s growth and development.
Biochemical Pathways
The affected biochemical pathway is the heme and chlorophyll biosynthesis pathway . By inhibiting the protoporphyrinogen oxidase enzyme, Nitrofen disrupts this pathway, leading to a deficiency in heme and chlorophyll. This deficiency can have downstream effects on various other processes in the plant, including photosynthesis.
Pharmacokinetics
The pharmacokinetic properties of Nitrofen include a low solubility in water (0.0001 g/100ml at 22°C), a high boiling point (368°C), and a high flash point (>200°C) The octanol/water partition coefficient indicates that Nitrofen is more likely to accumulate in organic matter than in water .
Result of Action
The inhibition of the protoporphyrinogen oxidase enzyme by Nitrofen leads to a decrease in the production of heme and chlorophyll. This can result in stunted growth and development in plants, as these components are vital for processes such as photosynthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Nitrofen. For example, its low solubility in water suggests that it is less likely to be distributed in aquatic environments . Furthermore, Nitrofen has been found to be toxic to aquatic organisms, indicating that its use needs to be regulated to prevent environmental contamination.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichlorophenyl p-nitrophenyl ether typically involves the reaction of 3,5-dichlorophenol with p-nitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichlorophenyl p-nitrophenyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Various carboxylic acids and quinones.
Reduction: Corresponding amines.
Substitution: Substituted phenyl ethers.
Scientific Research Applications
3,5-Dichlorophenyl p-nitrophenyl ether has several scientific research applications:
Chemistry: Used as a model compound in studies of diphenyl ether herbicides.
Medicine: Investigated for its potential toxicological effects and mechanisms of action.
Industry: Utilized as a herbicide to control weed growth in agricultural settings.
Comparison with Similar Compounds
Similar Compounds
Oxyfluorfen: Another diphenyl ether herbicide with similar herbicidal activity.
Fluorodifen: A related compound with a different substitution pattern on the phenyl rings.
Uniqueness
3,5-Dichlorophenyl p-nitrophenyl ether is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and herbicidal activity. Its ability to induce stomatal closure and membrane permeability changes sets it apart from other similar compounds .
Properties
IUPAC Name |
1,3-dichloro-5-(4-nitrophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-5-9(14)7-12(6-8)18-11-3-1-10(2-4-11)15(16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZIXOIDCOTWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30943431 | |
| Record name | 1,3-Dichloro-5-(4-nitrophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21105-77-1 | |
| Record name | Ether, 3,5-dichlorophenyl p-nitrophenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021105771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-5-(4-nitrophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



